

The Enzymatic Writer of N4-Acetylcytosine: A Technical Guide to NAT10 Acetyltransferase

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Compound of Interest

Compound Name: N4-Acetylcytosine

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Executive Summary

N4-acetylcytosine (ac4C) is a crucial epitranscriptomic modification influencing RNA stability and translation, with the N-acetyltransferase 10 (NAT10) being its sole identified enzymatic writer in eukaryotes.[1][2] This technical guide provides an in-depth overview of NAT10's core functions, its role in disease—particularly cancer—and the experimental methodologies used to investigate its activity. A key focus is placed on its dual functionality as both an RNA and protein acetyltransferase, its intricate involvement in major signaling pathways, and its emergence as a promising target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex molecular interactions to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to NAT10 Acetyltransferase

NAT10, also known as human N-acetyltransferase-like protein (hALP), is a highly conserved enzyme and a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[3][4] It is the only known enzyme to catalyze the formation of N4-acetylcytidine (ac4C) on various RNA substrates, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1] Beyond its role as an RNA "writer," NAT10 also functions as a protein lysine acetyltransferase, targeting both histone and non-histone proteins, thereby playing a multifaceted role in cellular regulation.

NAT10's enzymatic activity is dependent on acetyl-CoA as the acetyl group donor and ATP, highlighting a direct link between cellular metabolism and post-transcriptional gene regulation. Its expression is frequently dysregulated in various diseases, most notably in cancer, where its overexpression often correlates with poor prognosis, making it a compelling target for novel therapeutic strategies.

Biochemical Properties and Substrates of NAT10

NAT10's dual substrate specificity for both RNA and protein underscores its central role in cellular homeostasis.

RNA Substrates:

- mRNA: NAT10-mediated ac4C modification on mRNA primarily occurs within the coding sequence (CDS) and can enhance mRNA stability and translation efficiency. This regulation is critical for the expression of numerous genes involved in cell proliferation, migration, and survival.
- rRNA: NAT10 acetylates 18S rRNA, a modification essential for proper ribosome biogenesis and function.
- tRNA: Acetylation of tRNA by NAT10 is crucial for maintaining translational fidelity.

Protein Substrates:

- Histones: NAT10 possesses histone acetyltransferase (HAT) activity, suggesting a role in chromatin remodeling and gene expression regulation.
- Non-Histone Proteins: NAT10 acetylates a variety of non-histone proteins, including α -tubulin and the tumor suppressor p53, thereby influencing cytoskeletal dynamics, cell division, and genome stability.

Data Presentation: Quantitative Insights into NAT10 Function

This section summarizes key quantitative data related to NAT10 expression, its enzymatic activity, and the impact of its modulation.

Table 1: Differential Expression of NAT10 in Cancer Tissues

Cancer Type	Fold Change (Tumor vs. Normal)	Database/Source	Citation
Bladder Urothelial Carcinoma (BLCA)	~1.5 - 2.0	TCGA (UALCAN)	
Breast Invasive Carcinoma (BRCA)	~1.5 - 2.0	TCGA (UALCAN)	
Colon Adenocarcinoma (COAD)	~1.5 - 2.0	TCGA (UALCAN)	
Head and Neck Squamous Cell Carcinoma (HNSC)	~1.5 - 2.0	TCGA (UALCAN)	
Liver Hepatocellular Carcinoma (LIHC)	~2.0 - 2.5	TCGA (UALCAN)	
Lung Adenocarcinoma (LUAD)	~1.5 - 2.0	TCGA (UALCAN)	
Pancreatic Adenocarcinoma (PAAD)	~1.5 - 2.0	TCGA (UALCAN)	
Stomach Adenocarcinoma (STAD)	~1.5 - 2.0	TCGA (UALCAN)	

Note: Fold change values are estimated from graphical representations in the UALCAN database and may vary.

Table 2: Inhibitory Activity of Remodelin against NAT10

Cell Line	Cancer Type	IC50 (μM)	Citation
OCI-LY1	Diffuse Large B-cell Lymphoma	~10-20	
U2932	Diffuse Large B-cell Lymphoma	~10-20	
MCF7	Breast Cancer	13.42	
T47D	Breast Cancer	36.86	
MDA-MB-468	Breast Cancer	21.36	
U2OS	Osteosarcoma	Not specified, effective at 500 μM	
MG63	Osteosarcoma	Not specified, effective at 500 μM	
Capecitabine-resistant MCF-7	Breast Cancer	IC50 shift observed	
Capecitabine-resistant MDA-MB-231	Breast Cancer	IC50 shift observed	

Table 3: Effect of NAT10 Knockdown on mRNA Half-life of Target Genes

Target Gene	Cell Line	Change in Half-life	Citation
BCL9L	UMUC-3 (Bladder Cancer)	Significantly reduced	
SOX4	UMUC-3 (Bladder Cancer)	Significantly reduced	
ELOVL6	MCF7 (Breast Cancer)	Significantly reduced	
ACSL3	MCF7 (Breast Cancer)	Significantly reduced	
ACSL4	MCF7 (Breast Cancer)	Significantly reduced	
GCLC	Breast Cancer Cell Lines	Remarkably reduced	
SLC7A11	Breast Cancer Cell Lines	Remarkably reduced	
OCT4	hESCs	Log2 fold-change of -1.70	
HMGA1	DU145, PC-3 (Prostate Cancer)	Significantly reduced	
KRT8	DU145, PC-3 (Prostate Cancer)	Significantly reduced	

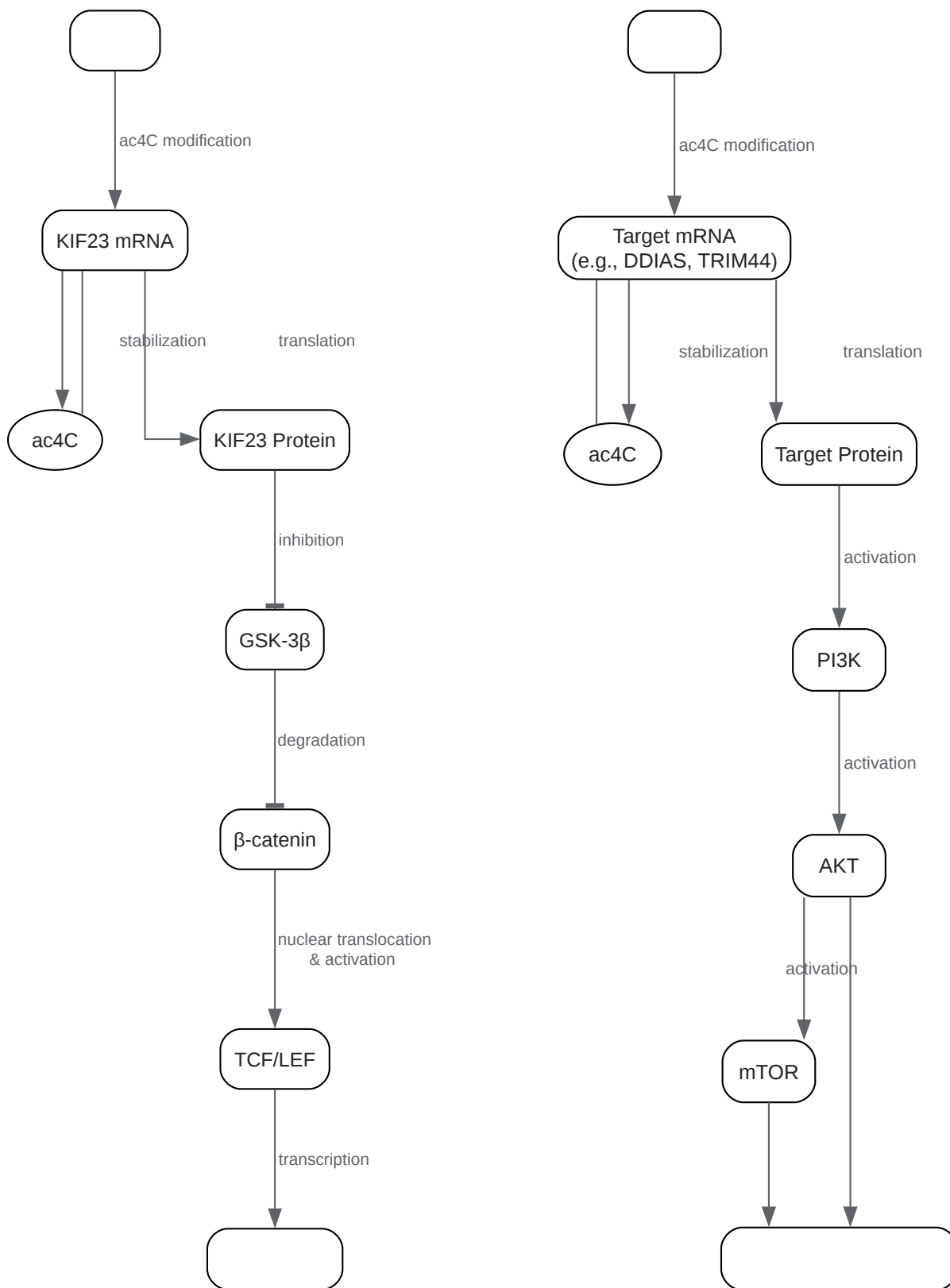
Signaling Pathways Involving NAT10

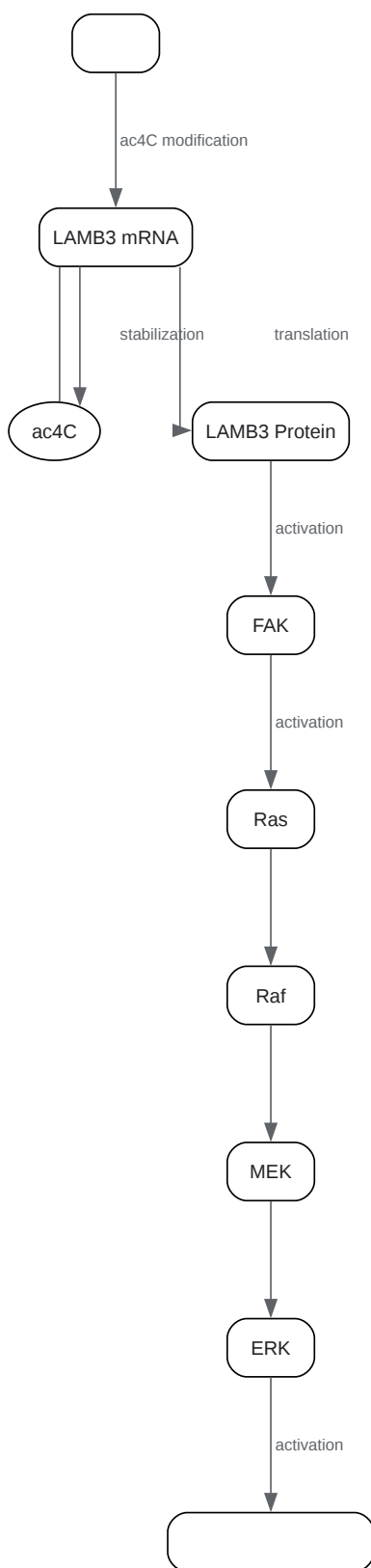
NAT10 is a critical node in several signaling pathways that are frequently dysregulated in cancer.

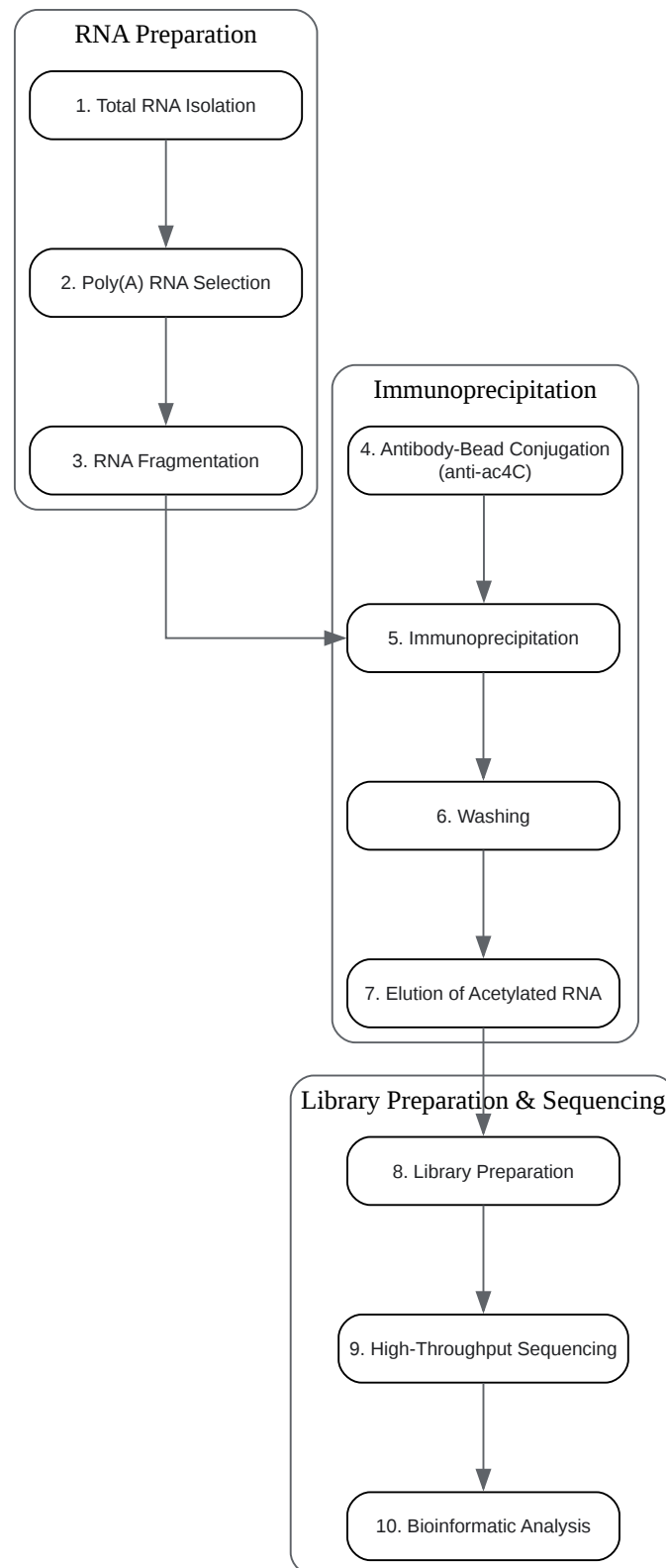
Wnt/ β -catenin Signaling Pathway

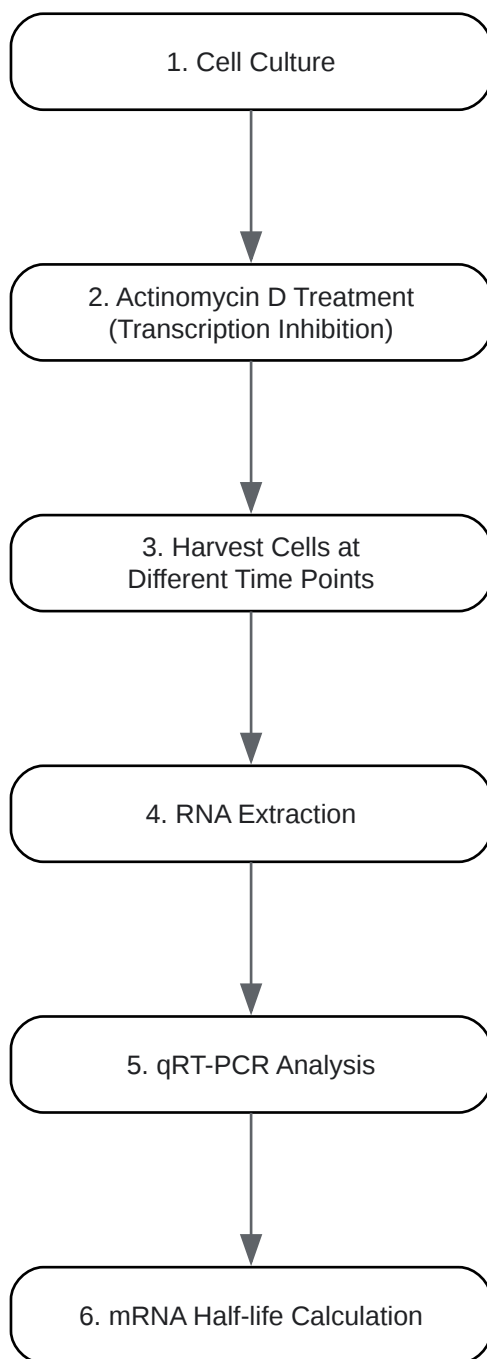
NAT10 can promote the progression of colorectal cancer by activating the Wnt/ β -catenin pathway. It achieves this by mediating the ac4C modification and subsequent stabilization of

KIF23 mRNA. Increased KIF23 protein levels then lead to the activation of the Wnt/ β -catenin signaling cascade.









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